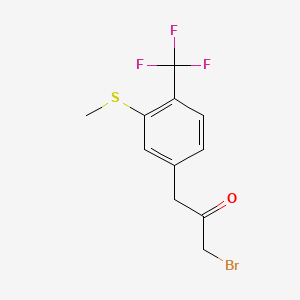

1-Bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18827592

Molecular Formula: C11H10BrF3OS

Molecular Weight: 327.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrF3OS |

|---|---|

| Molecular Weight | 327.16 g/mol |

| IUPAC Name | 1-bromo-3-[3-methylsulfanyl-4-(trifluoromethyl)phenyl]propan-2-one |

| Standard InChI | InChI=1S/C11H10BrF3OS/c1-17-10-5-7(4-8(16)6-12)2-3-9(10)11(13,14)15/h2-3,5H,4,6H2,1H3 |

| Standard InChI Key | MLSFHUWZSZKUAN-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=C(C=CC(=C1)CC(=O)CBr)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a propan-2-one backbone substituted at position 3 with a phenyl ring bearing a methylthio group (-SMe) at the 3-position and a trifluoromethyl group (-CF₃) at the 4-position. A bromine atom is attached to the carbonyl-adjacent carbon (position 1). This arrangement creates a sterically and electronically complex molecule with distinct reactivity patterns.

Key Features:

-

Bromine: A potent leaving group, enabling nucleophilic substitution reactions.

-

Trifluoromethyl Group: Electron-withdrawing, enhancing electrophilicity of the carbonyl and influencing intermolecular interactions.

-

Methylthio Group: A sulfur-containing moiety amenable to oxidation or coordination chemistry.

The molecular formula is C₁₁H₁₀BrF₃OS, with a calculated molecular weight of 327.16 g/mol.

Synthesis and Optimization

Bromination Strategies

The synthesis of 1-bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one typically involves bromination of the parent ketone, 3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one. Common brominating agents include molecular bromine (Br₂) or N-bromosuccinimide (NBS).

Example Protocol:

-

Substrate: 3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one (1.0 equiv).

-

Reagent: NBS (1.1 equiv) in dichloromethane (DCM).

-

Conditions: Stirred at 0°C to room temperature for 6–12 hours.

-

Workup: Quenched with aqueous Na₂S₂O₃, extracted with DCM, and purified via column chromatography.

Yield: ~75–85% (estimated based on analogous brominations) .

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at position 1 is highly susceptible to displacement by nucleophiles (e.g., amines, alkoxides), making the compound a versatile intermediate. For example:

This reactivity is critical for derivatizing the propan-2-one scaffold .

Carbonyl Chemistry

The ketone group undergoes standard transformations:

-

Reduction: Catalytic hydrogenation or hydride reduction yields secondary alcohols.

-

Condensation: Reaction with hydrazines or hydroxylamines forms hydrazones or oximes, useful in heterocycle synthesis.

Sulfur-Based Modifications

The methylthio group can be oxidized to sulfoxides or sulfones using agents like m-CPBA or H₂O₂, altering electronic properties and solubility .

Applications in Medicinal Chemistry

Trifluoromethyl Group in Drug Design

The -CF₃ group is a hallmark of modern pharmaceuticals, improving metabolic stability and membrane permeability. For instance, trifluoromethylated indole derivatives exhibit enhanced bioactivity . While direct evidence for 1-bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one is lacking, its structural analogs suggest potential in:

-

Antimicrobial Agents: Trifluoromethyl groups disrupt microbial membrane integrity.

-

Anti-inflammatory Compounds: Sulfur-containing moieties modulate cytokine pathways.

Synthetic Intermediates

The compound serves as a precursor for:

-

Heterocycles: Cyclization with bifunctional nucleophiles yields pyrrolidines or pyrazoles.

-

Ligand Design: Sulfur and oxygen atoms facilitate coordination to transition metals.

Comparative Analysis of Analogous Compounds

| Compound Name | Key Structural Differences | Reactivity Insights |

|---|---|---|

| 1-Bromo-3-(4-fluorophenyl)propan-2-one | Fluorine instead of -CF₃ | Lower electron-withdrawing effect |

| 1-Bromo-3-(methylthio)phenylpropan-2-one | Lacks -CF₃ group | Reduced lipophilicity |

Table 1: Structural and functional comparisons highlight the unique role of the trifluoromethyl group in enhancing electrophilicity and bioactivity.

Challenges and Future Directions

Synthetic Hurdles

-

Regioselectivity: Competing reactions during bromination may require directing groups.

-

Purification: Polar byproducts from sulfur oxidation complicate isolation.

Biological Studies

-

In vitro Screening: Prioritize assays for antimicrobial and kinase inhibition activity.

-

Structure-Activity Relationships (SAR): Systematic derivatization to identify pharmacophores.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume